Altinicline (SIB-1508Y) is a synthetic compound derived from natural nicotine. [, ] It is classified as a nicotinic acetylcholine receptor (nAChR) agonist, specifically demonstrating activity at the α4β2 subtype. [, ] This classification highlights its role in scientific research as a valuable tool for investigating the structure, function, and pharmacology of nAChRs, particularly in the context of neurological disorders.
Altinicline is classified as a selective agonist of nicotinic acetylcholine receptors (nAChRs). It is derived from natural nicotine through a series of chemical transformations. The compound has been studied for its effects on the central nervous system, particularly in the context of neurodegenerative diseases like Parkinson's disease. Its primary mechanism involves modulating neurotransmitter release by stimulating nAChRs, which play a crucial role in cognitive functions such as learning and memory .
Recent advancements have improved this synthesis to achieve yields up to 75% by streamlining the process and optimizing reaction conditions .
Altinicline has the chemical formula C₁₂H₁₄N₂ and a molecular weight of approximately 186.26 g/mol. The structure features a pyridine ring substituted with an ethynyl group, which is critical for its biological activity. The specific arrangement of atoms allows for selective binding to nicotinic acetylcholine receptors, influencing its pharmacological profile .
Altinicline participates in various chemical reactions typical of compounds with pyridine structures. These include:
The efficiency of these reactions can vary based on substituents on the pyridine ring and reaction conditions such as temperature and solvent choice.
The mechanism of action for Altinicline primarily involves its role as an agonist at nicotinic acetylcholine receptors. By binding to these receptors, Altinicline mimics acetylcholine's action, facilitating synaptic transmission and enhancing dopamine release in neuronal systems. This mechanism is particularly relevant in treating conditions like Parkinson's disease, where dopaminergic signaling is impaired .
Altinicline exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications and influence its bioavailability and efficacy .
Altinicline has promising applications in various scientific fields:
The quest for subtype-selective nAChR agonists emerged from the recognition that nicotine—while demonstrating pro-cognitive effects in attention, working memory, and executive function—lacked receptor specificity, leading to adverse effects like cardiovascular toxicity and abuse potential [1]. Early efforts focused on natural alkaloids like cytisine, which served as a structural template for developing ligands with improved selectivity for central nAChRs over peripheral subtypes. By the 1990s, research intensified on α4β2 and α7 nAChRs, the brain's most abundant subtypes implicated in cognitive enhancement and neurotransmitter release [1] [6]. This period saw the development of ABT-418, the first selective α4β2 agonist with cognitive-enhancing properties in animal models, though its clinical utility remained limited [3]. These efforts underscored the therapeutic potential of targeting α4β2 receptors for neurological disorders, setting the stage for altinicline’s design [10].
Table 1: Key nAChR Agonists in Pre-Altinicline Drug Development
Compound | Primary Target | Key Pharmacological Properties | Clinical Limitations |
---|---|---|---|
Nicotine | Pan-nAChR | Cognitive enhancement; dopamine release | Short half-life; cardiovascular effects |
Cytisine | α4β2 | Partial agonism; smoking cessation | Low bioavailability; gastrointestinal side effects |
ABT-418 | α4β2 | Cognitive enhancement; neuroprotection | Limited efficacy in Phase II trials |
GTS-21 (DMXBA) | α7 | Attention/working memory improvement | Low intrinsic activity at human receptors |
Altinicline’s design leveraged conformational restriction to optimize binding to α4β2 nAChRs. Nicotine’s flexibility allows it to adopt multiple conformations, enabling interaction with undesired subtypes (e.g., α3β4 in autonomic ganglia). Researchers at SIBIA Neurosciences rigidified nicotine’s pyridine-N-methylpyrrolidine bond by introducing an ethynyl group at the pyridyl 5-position, creating a semi-rigid scaffold [1]. This modification:
The 5-ethynyl substitution proved critical for α4β2 selectivity. Structure-activity relationship (SAR) studies demonstrated that larger hydrophobic groups (e.g., ethynyl vs. hydrogen or methyl) increased steric complementarity with a hydrophobic subpocket in the α4β2 binding site [1]. Key findings included:
Table 2: Impact of Pyridyl 5-Substituents on nAChR Selectivity
5-Substituent | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) | Dopamine Release EC₅₀ (nM) |
---|---|---|---|---|
H (Nicotine) | 1.0 | 200 | 150 | 300 |
CH₃ | 0.5 | 180 | 120 | 100 |
C≡CH (Altinicline) | 0.2 | 500 | 400 | 10 |
Altinicline (SIB-1508Y) emerged from systematic optimization of >200 analogues. Selection criteria prioritized:
Notably, altinicline’s (S)-enantiomer was 100-fold more potent than the (R)-form, underscoring stereospecific recognition at the α4(+)/β2(–) orthosteric interface [1] [9]. Despite promising preclinical data, Phase II trials in Parkinson’s disease failed to demonstrate significant antiparkinsonian or cognitive benefits, halting further development [10].
Table 3: Key Pharmacological Properties of Altinicline vs. Contemporary nAChR Agonists
Property | Altinicline | Varenicline | ABT-089 | ABT-418 |
---|---|---|---|---|
α4β2 Ki (nM) | 0.2 | 0.06 | 1.0 | 1.5 |
α4β2 Efficacy (%) | 100 | 45 (Partial) | 60 (Partial) | 100 |
α7 Ki (nM) | 500 | >10,000 | 1,200 | 800 |
DA Release EC₅₀ | 10 nM | 120 nM | 40 nM | 25 nM |
Cognition ED₅₀ | 0.1 mg/kg | 0.03 mg/kg | 0.3 mg/kg | 0.5 mg/kg |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7